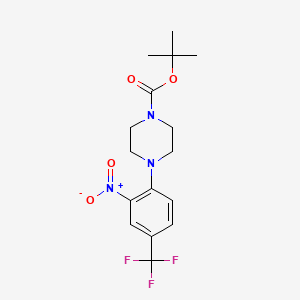

Tert-butyl 4-(2-nitro-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of tert-butyl 4-(2-nitro-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate follows established International Union of Pure and Applied Chemistry nomenclature principles for complex heterocyclic compounds. The official IUPAC name is tert-butyl 4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate, which accurately reflects the substitution pattern and connectivity of all functional groups. The compound is registered in major chemical databases with the Chemical Abstracts Service number 474329-72-1, providing a unique identifier for international scientific communication and regulatory purposes.

The molecular formula C16H20F3N3O4 indicates the presence of sixteen carbon atoms, twenty hydrogen atoms, three fluorine atoms, three nitrogen atoms, and four oxygen atoms, distributed across the various functional groups. The systematic name can be deconstructed to reveal the structural components: the tert-butyl group (1,1-dimethylethyl) serves as an ester protecting group attached to the carboxyl function, while the piperazine ring acts as the central heterocyclic core. The phenyl substituent contains two electron-withdrawing groups positioned at the 2 and 4 positions relative to the piperazine attachment point.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features arising from the interaction between its multiple functional groups and the conformational constraints imposed by the piperazine ring system. Crystallographic studies of related trifluoromethylnitrobenzene analogues containing piperazine rings have demonstrated that these molecules typically adopt rod-like conformations in the solid state. The piperazine ring adopts a chair conformation, which is the most thermodynamically stable arrangement for six-membered heterocycles containing nitrogen atoms.

The tert-butyl carboxylate substituent on the piperazine ring influences the overall molecular shape through steric interactions and electronic effects. The bulky tert-butyl group creates significant steric hindrance, which affects the rotational freedom around the nitrogen-carbon bond connecting the piperazine ring to the carboxylate function. This steric constraint contributes to the preferential adoption of specific conformational states that minimize unfavorable interactions between the tert-butyl group and other portions of the molecule.

The substituted phenyl ring bearing the nitro and trifluoromethyl groups exhibits interesting electronic properties that influence the overall molecular geometry. Both substituents are strongly electron-withdrawing, with the nitro group at the ortho position and the trifluoromethyl group at the para position relative to the piperazine attachment. This substitution pattern creates an asymmetric electronic environment that affects the planarity of the phenyl ring and its orientation relative to the piperazine core. The trifluoromethyl group, with its CF3 configuration, introduces additional steric bulk and electronic effects due to the high electronegativity of fluorine atoms.

Computational studies and experimental observations have shown that the nitro group can exist in different rotational conformations relative to the phenyl ring plane. The preferred orientation depends on the balance between electronic conjugation effects and steric interactions with neighboring substituents. The strong electron-withdrawing nature of both the nitro and trifluoromethyl groups creates a highly electronegative phenyl ring system that influences the basicity of the piperazine nitrogen atoms and affects intramolecular charge distribution.

Crystallographic Data and X-ray Diffraction Studies

Crystallographic analysis of this compound and related compounds has provided detailed structural information through single-crystal X-ray diffraction techniques. The compound crystallizes in a specific space group with defined unit cell parameters that reflect the molecular packing arrangements and intermolecular interactions. The crystal structure reveals the precise three-dimensional coordinates of all atoms, bond lengths, bond angles, and torsion angles that define the molecular geometry.

X-ray diffraction studies of similar trifluoromethylnitrobenzene analogues containing piperazine rings have shown that these molecules pack in the crystal lattice through a network of intermolecular interactions. The packing arrangements are stabilized by carbon-hydrogen to oxygen and carbon-hydrogen to fluorine close contacts, which involve nearly all oxygen atoms and a significant proportion of fluorine atoms in the structure. These weak intermolecular interactions contribute to the overall stability of the crystal structure and influence the physical properties of the solid material.

The crystallographic data reveals that molecules in the crystal structure adopt rod-like conformations with specific orientational preferences. In some cases, the asymmetric unit contains multiple unique molecules that pack as monodirectional pairs, indicating favorable intermolecular interactions between molecules in similar orientations. This packing behavior is characteristic of compounds containing multiple polar functional groups that can participate in directional intermolecular interactions.

Temperature-dependent crystallographic studies have provided insights into the thermal behavior and structural stability of these compounds. The crystal structures remain stable over a range of temperatures, with gradual changes in unit cell parameters reflecting thermal expansion and minor conformational adjustments. The presence of strong intermolecular interactions helps maintain structural integrity even at elevated temperatures, contributing to the observed thermal stability of these materials.

Comparative Analysis with Related Piperazine Derivatives

Comparative structural analysis of this compound with related piperazine derivatives reveals significant insights into structure-property relationships within this class of compounds. The closely related compound 1-methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine, which differs only in the substitution pattern on the piperazine nitrogen, exhibits similar electronic properties but different steric characteristics. The replacement of the bulky tert-butyl carboxylate group with a simple methyl substituent dramatically alters the molecular shape and intermolecular packing behavior.

Structural comparison with tert-butyl (3S)-3-(trifluoromethyl)piperazine-1-carboxylate demonstrates the influence of substituent position on molecular geometry. In this related compound, the trifluoromethyl group is attached directly to the piperazine ring rather than to a phenyl substituent, resulting in different conformational preferences and electronic distribution. The molecular weight of 254.25 g/mol for this simpler analogue compared to 375.34 g/mol for the target compound illustrates the significant structural complexity introduced by the substituted phenyl ring system.

The series of compounds studied by crystallographic methods, including ethyl 4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine-1-carboxylate and ethyl 4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate, provides valuable comparative data on the effects of regioisomerism. These compounds differ in the relative positions of the nitro and trifluoromethyl substituents on the phenyl ring, leading to distinct molecular conformations and crystal packing arrangements. All molecules in this series adopt rod-like conformations, but the specific details of intermolecular interactions vary depending on the substitution pattern.

The comparative analysis extends to compounds containing phenyl substituents on the piperazine ring, such as 1-[4-nitro-2-(trifluoromethyl)phenyl]-4-phenylpiperazine and 1-[2-nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine. These compounds, with the molecular formula C17H16F3N3O2, demonstrate how replacement of the tert-butyl carboxylate group with a phenyl ring affects molecular geometry and crystal packing. The additional aromatic ring introduces new possibilities for π-π stacking interactions and affects the overall molecular flexibility.

Recent synthetic studies have expanded the scope of trifluoromethyl-substituted piperazine derivatives to include 1,2,4-triazole and bis(1,2,4-triazole) Mannich bases containing pyrimidinylpiperazine rings. These compounds incorporate additional heterocyclic components and demonstrate the versatility of the piperazine scaffold for structural modifications. The presence of multiple nitrogen-containing heterocycles creates opportunities for enhanced intermolecular interactions and improved binding affinity in biological systems.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | C16H20F3N3O4 | 375.34 | Tert-butyl carboxylate, ortho-nitro, para-trifluoromethyl |

| 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine | C12H14F3N3O2 | 289.25 | Methyl substituent, same phenyl substitution |

| Tert-butyl (3S)-3-(trifluoromethyl)piperazine-1-carboxylate | C10H17F3N2O2 | 254.25 | Trifluoromethyl on piperazine ring |

| Ethyl 4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate | C14H16F3N3O4 | 347.29 | Ethyl carboxylate variant |

The structural diversity within this family of compounds demonstrates the significant influence of substituent identity, position, and electronic properties on molecular conformation and crystal packing behavior. Understanding these structure-property relationships is essential for the rational design of new compounds with desired physical and chemical characteristics.

Properties

IUPAC Name |

tert-butyl 4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F3N3O4/c1-15(2,3)26-14(23)21-8-6-20(7-9-21)12-5-4-11(16(17,18)19)10-13(12)22(24)25/h4-5,10H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHQGBVYFZMSBRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50699125 | |

| Record name | tert-Butyl 4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50699125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474329-72-1 | |

| Record name | tert-Butyl 4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50699125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Tert-butyl 4-(2-nitro-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate, with the CAS number 474329-72-1, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

- Molecular Formula : C₁₆H₂₀F₃N₃O₄

- Molecular Weight : 375.34 g/mol

- InChI Key : IHQGBVYFZMSBRF-UHFFFAOYSA-N

The compound's biological activity is primarily attributed to its piperazine moiety, which is commonly associated with various pharmacological effects. Piperazine derivatives have been shown to exhibit a range of activities, including:

- Antimicrobial Activity : Several studies have documented the efficacy of piperazine derivatives against various bacterial strains and fungi. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving cell membrane penetration and bioactivity .

- Antitumor Activity : Compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines. The introduction of electron-withdrawing groups like nitro and trifluoromethyl can modulate the electronic properties of the molecule, influencing its interaction with biological targets .

Biological Activity Data

Case Studies

-

Antimicrobial Efficacy :

A study evaluated various piperazine derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics . -

Cytotoxicity Against Cancer Cells :

In vitro assays demonstrated that this compound could inhibit the proliferation of human cancer cell lines such as HeLa and MCF-7. The mechanism was linked to the induction of apoptosis through caspase activation pathways . -

CNS Effects :

Preliminary studies suggest that compounds containing piperazine can cross the blood-brain barrier (BBB) effectively. This property was investigated using in vivo models where the compound showed potential neuroprotective effects in models of neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The structure of this compound suggests that variations in substituents can significantly influence its biological activity:

- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.

- Nitro Group : May play a role in electron affinity and reactivity towards biological targets.

Research indicates that modifications to these groups can lead to improved potency and selectivity for specific biological targets .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(2-nitro-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate is of interest in medicinal chemistry due to its potential biological activities. Compounds with similar structures have been studied for their interactions with biological targets, including receptors and enzymes involved in various diseases.

Case Studies:

- Antitumor Activity: Research on analogous compounds has indicated that piperazine derivatives can exhibit antitumor properties, suggesting that this compound may also have similar effects. Studies have shown that modifications in the piperazine ring can enhance cytotoxicity against cancer cell lines.

- Neuropharmacology: The piperazine moiety is often associated with neuroactive compounds. Investigations into the neuropharmacological effects of related compounds indicate potential applications in treating neurological disorders.

Material Science

The unique trifluoromethyl group in the compound enhances its stability and hydrophobicity, making it suitable for applications in material science.

Applications:

- Fluorinated Polymers: The synthesis of fluorinated polymers utilizing this compound can lead to materials with improved chemical resistance and thermal stability.

- Coatings: Due to its hydrophobic properties, it may be used in developing advanced coatings that repel water and resist corrosion.

Chemical Synthesis

This compound serves as a valuable intermediate in the synthesis of other complex organic molecules.

Synthesis Pathways:

The synthesis typically involves several steps, including:

- Formation of the piperazine ring.

- Introduction of the nitro and trifluoromethyl groups through electrophilic aromatic substitution.

- Esterification to produce the final tert-butyl ester.

Comparison with Similar Compounds

Structural Variations in Piperazine Derivatives

The tert-butyl piperazine-1-carboxylate scaffold is widely utilized due to its stability and ease of functionalization. Key structural variations among analogues include:

- Substituents on the aromatic ring : Position, electronic nature (electron-withdrawing vs. donating), and steric bulk.

- Linker modifications : Inclusion of carbonyl, sulfonyl, or alkyl groups between the piperazine and aromatic ring.

- Heterocyclic replacements : Substitution of phenyl with pyridine, imidazothiazole, or other heterocycles.

Table 1: Structural and Functional Comparison of Selected Analogues

Physicochemical and Spectral Properties

- Nitro vs. Amino Substituents: The nitro group in the target compound increases electrophilicity, making it prone to reduction, while the amino group in analogues (e.g., ) enhances nucleophilic reactivity.

- Trifluoromethyl Effects : -CF₃ improves metabolic stability and lipophilicity, as seen in analogues with pyridine (A9, m/z 332.3) and phenyl rings .

- Spectral Confirmation : ¹⁹F NMR and LC-MS data are critical for verifying -CF₃ and sulfonyl substituents .

Preparation Methods

Starting Materials and Key Intermediates

- Boc-piperazine : tert-butyl piperazine-1-carboxylate, providing the protected piperazine moiety.

- 2-nitro-4-(trifluoromethyl)phenyl halide : Typically a fluoro or bromo derivative, which acts as the electrophilic aromatic partner.

N-Arylation Reaction

- Reaction Conditions : The Boc-piperazine is reacted with 1-fluoro-2-nitro-4-(trifluoromethyl)benzene in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

- Temperature and Time : The reaction is typically conducted at moderate heating (around 50°C) for an extended period (e.g., 17 hours) to ensure complete substitution.

- Mechanism : The nucleophilic nitrogen of the piperazine attacks the activated aromatic ring bearing the nitro and trifluoromethyl substituents, displacing the halide and forming the N-aryl piperazine linkage.

Workup and Purification

- The reaction mixture is quenched with water to precipitate the product.

- Extraction with organic solvents (e.g., ethyl acetate) and drying over anhydrous sodium sulfate (Na2SO4) is performed.

- Solvent evaporation yields the crude product, which can be purified by recrystallization or chromatography.

- Typical yields for this step are high, often exceeding 90%.

Alternative Preparation Routes and Catalytic Methods

Palladium-Catalyzed Coupling

- In some synthetic routes, palladium-catalyzed Buchwald-Hartwig amination is employed to couple Boc-piperazine with aryl bromides or iodides.

- Catalysts such as Pd(OAc)2 with phosphine ligands facilitate the formation of the C-N bond.

- This method is advantageous for substrates less reactive under nucleophilic aromatic substitution conditions.

Reduction and Further Functionalization

- The nitro group in the aromatic ring can be selectively reduced to an amino group using catalytic hydrogenation (Pd/C under hydrogen atmosphere) or chemical reductants like sodium dithionite or thiourea dioxide.

- This step is often performed after the N-arylation to yield amino-substituted intermediates for further synthetic elaboration.

Detailed Experimental Example (Adapted from Patent EP2894154A1)

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Boc-piperazine (IIb), K2CO3, DMF, 1-fluoro-2-nitro-4-(trifluoromethyl)benzene, 50°C, 17 h | N-arylation to form tert-butyl 4-(2-nitro-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate | ~97% |

| 2 | Catalytic hydrogenation (Pd/C, 10 bar H2, MeOH, 14-17 h) or chemical reductants | Reduction of nitro group to amino group (if desired) | 74-93% |

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Key Features | Typical Yield | Notes |

|---|---|---|---|---|

| N-Arylation via nucleophilic substitution | Boc-piperazine, 1-fluoro-2-nitro-4-(trifluoromethyl)benzene, K2CO3, DMF, 50°C, 17 h | Straightforward, high yield, mild conditions | 90-97% | Preferred for activated aryl fluorides |

| Palladium-catalyzed amination | Boc-piperazine, aryl bromide/iodide, Pd catalyst, phosphine ligand, base, solvent, heat | Suitable for less reactive substrates | Variable (moderate to high) | Requires catalyst, ligand, and inert atmosphere |

| Nitro group reduction | Pd/C hydrogenation or chemical reductants (Na2S2O4, thiourea dioxide) | Converts nitro to amino group for further reactions | 74-93% | Selective reduction step |

Research Findings and Optimization Notes

- The use of Boc-protected piperazine improves reaction selectivity and facilitates purification.

- Nucleophilic aromatic substitution is favored when the aromatic ring is activated by strong electron-withdrawing groups such as nitro and trifluoromethyl.

- The trifluoromethyl group influences the electronic nature of the aromatic ring, enhancing the reactivity towards nucleophilic substitution.

- Catalytic hydrogenation under mild pressure (10 bar H2) with Pd/C is an effective method for nitro reduction, offering cleaner conversion compared to chemical reductants.

- Alternative reductants like sodium dithionite and thiourea dioxide provide non-catalytic options, beneficial for scale-up or sensitive substrates.

Q & A

Q. What are the common synthetic routes for tert-butyl 4-(2-nitro-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate?

The synthesis typically involves multi-step functionalization of the piperazine ring and aromatic substitution reactions. A key step is the palladium-catalyzed amination between a brominated/chlorinated aromatic precursor (e.g., 1-bromo-2-nitro-4-(trifluoromethyl)benzene) and tert-butyl piperazine-1-carboxylate under inert conditions . Subsequent Boc deprotection (using HCl) and re-protection steps may follow to optimize stability . For nitro group introduction, nitration conditions (e.g., HNO₃/H₂SO₄) must be carefully controlled to avoid over-nitration or decomposition .

Q. How is the purity and structural integrity of this compound validated in academic research?

Researchers rely on HPLC (for purity >95%) and spectroscopic techniques :

- ¹H/¹³C NMR : To confirm the presence of the tert-butyl group (δ ~1.4 ppm for CH₃), piperazine protons (δ ~3.0–3.5 ppm), and nitro/trifluoromethyl substituents .

- HRMS : To verify molecular weight (e.g., [M+H]⁺ at m/z calculated for C₁₆H₂₁F₃N₄O₄: 390.15) .

- X-ray crystallography : For unambiguous structural confirmation, SHELX software is widely used for refinement .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the synthesis of nitro-substituted piperazine derivatives?

Yield optimization requires addressing:

- Steric hindrance : The nitro and trifluoromethyl groups on the phenyl ring reduce electrophilicity, necessitating elevated temperatures (e.g., 80–100°C) and prolonged reaction times .

- By-product formation : Use of scavengers (e.g., molecular sieves) minimizes side reactions during Boc protection/deprotection .

- Catalyst selection : Palladium catalysts (e.g., Pd₂(dba)₃) with Xantphos ligands improve coupling efficiency in amination steps .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar piperazine derivatives?

Discrepancies in NMR or MS data often arise from conformational flexibility of the piperazine ring or solvent effects . Solutions include:

- Variable temperature (VT) NMR : To observe dynamic processes (e.g., ring puckering) .

- DFT calculations : To predict and match experimental ¹³C chemical shifts for nitro and trifluoromethyl groups .

- Isotopic labeling : ¹⁵N-labeled nitro groups aid in tracking substitution patterns via 2D NMR .

Q. How do electronic effects of the nitro and trifluoromethyl groups influence the compound’s reactivity?

- Nitro group : Strong electron-withdrawing effect deactivates the phenyl ring, reducing nucleophilic aromatic substitution (NAS) rates. This necessitates directed ortho-metalation strategies for further functionalization .

- Trifluoromethyl group : Enhances metabolic stability but increases steric bulk, affecting binding affinity in biological assays. Comparative studies with non-fluorinated analogs are critical .

Methodological Challenges

Q. What experimental design considerations are critical for studying this compound’s biological activity?

- Solubility : The compound’s low aqueous solubility (log P ~2.8) requires DMSO or cyclodextrin-based formulations for in vitro assays .

- Stability : Monitor degradation under physiological pH (e.g., Boc group hydrolysis at pH <4) via LC-MS .

- Target selectivity : Use competitive binding assays to differentiate activity against related targets (e.g., serotonin vs. dopamine receptors) .

Q. How can researchers address discrepancies in biological activity data across studies?

Contradictions may arise from:

- Assay variability : Standardize protocols (e.g., ATP levels in kinase assays) and use internal controls .

- Impurity interference : Trace by-products (e.g., de-nitro derivatives) can skew results. Orthogonal purification (HPLC + recrystallization) is essential .

Comparative Analysis

Q. Table 1: Structural analogs and their biological activities

Key Takeaways

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.